tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate
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Overview
Description
Scientific Research Applications
Diastereoselective Intramolecular Reactions
Research by Garcia et al. (2006) explores diastereoselective intramolecular α-amidoalkylation reactions using L-DOPA derivatives, leading to the asymmetric synthesis of complex molecular structures. This work showcases the utility of carbamic acid tert-butyl esters in the synthesis of amines and succinimides, demonstrating their role in constructing pyrrolo[2,1-a]isoquinolines, which are valuable in medicinal chemistry (Garcia, Arrasate, Lete, & Sotomayor, 2006).
Crystallographic Studies
Kant et al. (2015) conducted synthetic and crystallographic studies on carbamic acid tert-butyl esters, providing insights into the molecular structure and crystallization behavior. This research highlights the importance of these compounds in understanding molecular interactions and stability, crucial for drug design and materials science (Kant, Singh, & Agarwal, 2015).
Directed Hydrogenation
Smith et al. (2001) describe the directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters, yielding single diastereomers of carbamate-directed hydrogenated products. This research illustrates the precision achievable in synthetic reactions involving carbamic acid tert-butyl esters, enabling the development of highly specific pharmaceutical agents (Smith, Derrien, Lloyd, Taylor, Chaplin, & Mccague, 2001).
Enantioselective Synthesis
Jeulin et al. (2007) achieved high enantioselectivity in the synthesis of 3-hydroxy-2-methylpropanoic acid esters through ruthenium-SYNPHOS®-catalyzed hydrogenation. This work demonstrates the potential of carbamic acid tert-butyl esters in facilitating asymmetric syntheses, offering valuable building blocks for the synthetic community (Jeulin, Ayad, Ratovelomanana-Vidal, & Genêt, 2007).
Deprotection Studies
Li et al. (2006) explored the deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid. Their findings underscore the mild and selective conditions under which tert-butyl carbamates can be manipulated without affecting other sensitive functional groups, essential for multi-step organic syntheses (Li et al., 2006).
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of “[3-(2-Hydroxyethyl)cyclobutyl]carbamic acid tert-butyl ester” are not fully understood due to the lack of specific studies on this compound. It belongs to the class of esters, which are known to participate in various biochemical reactions . Esters, including “[3-(2-Hydroxyethyl)cyclobutyl]carbamic acid tert-butyl ester”, can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of “[3-(2-Hydroxyethyl)cyclobutyl]carbamic acid tert-butyl ester” is not well-studied. Esters are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-8(7-9)4-5-13/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNQRUFNRJKGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1607474-26-9 |
Source
|
Record name | tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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